![molecular formula C17H14N8O2 B11604331 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique combination of oxadiazole, benzodiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and benzodiazole rings, followed by the coupling with pyridine and the formation of the hydrazide linkage.
Formation of Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Benzodiazole Ring: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling with Pyridine: The pyridine moiety is introduced through a condensation reaction with the benzodiazole derivative.
Formation of Hydrazide Linkage: The final step involves the reaction of the intermediate with hydrazine or its derivatives to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-Amino-4-azido-1,2,5-oxadiazole
- 1,2,4-Oxadiazole-derived energetic compounds
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its combination of oxadiazole, benzodiazole, and pyridine moieties, which confer unique chemical and physical properties. This makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C17H14N8O2 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H14N8O2/c18-16-15(23-27-24-16)17-21-12-3-1-2-4-13(12)25(17)10-14(26)22-20-9-11-5-7-19-8-6-11/h1-9H,10H2,(H2,18,24)(H,22,26)/b20-9+ |
InChI Key |
VRGAXKTYFVWEAC-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC=NC=C3)C4=NON=C4N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=NC=C3)C4=NON=C4N |
Origin of Product |
United States |
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